molecular formula C14H12ClN5O3 B11387517 N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B11387517
M. Wt: 333.73 g/mol
InChI Key: XTSDDQGXNDVNQS-UHFFFAOYSA-N
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Description

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with chloro, hydroxy, and methyl groups, as well as a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with suitable reagents can yield the desired triazolopyrimidine scaffold .

Subsequent steps involve the introduction of the chloro, hydroxy, and methyl groups at specific positions on the triazolopyrimidine ring. This can be accomplished through selective halogenation, hydroxylation, and methylation reactions. Finally, the methoxybenzamide moiety is attached to the triazolopyrimidine core through an amide bond formation reaction .

Industrial Production Methods

Industrial production of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group with an amine can yield an amine derivative .

Mechanism of Action

The mechanism of action of N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12ClN5O3

Molecular Weight

333.73 g/mol

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C14H12ClN5O3/c1-7-10(15)12(22)20-14(16-7)18-13(19-20)17-11(21)8-3-5-9(23-2)6-4-8/h3-6H,1-2H3,(H2,16,17,18,19,21)

InChI Key

XTSDDQGXNDVNQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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